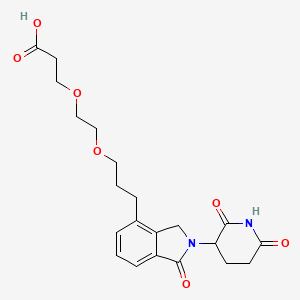
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility in chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
-
Step 1: Synthesis of Phthalimide Intermediate
Reagents: Phthalic anhydride, ammonia
Conditions: Reflux in ethanol
-
Step 2: Synthesis of Glutarimide Intermediate
Reagents: Glutaric anhydride, ammonia
-
Step 3: Coupling Reaction
Reagents: Phthalimide intermediate, glutarimide intermediate, PEG linker
Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide), solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the phthalimide or glutarimide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄), conditions include acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄), conditions include anhydrous solvents.
Substitution: Reagents like alkyl halides, conditions include polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its PEG linker, which enhances solubility and biocompatibility.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid involves its interaction with specific molecular targets. The phthalimide and glutarimide groups can form hydrogen bonds and hydrophobic interactions with proteins, while the PEG linker enhances solubility and facilitates cellular uptake. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. For instance, the amine HCl variant may be more suitable for certain biological assays, while the bromine derivative could be used in halogenation reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C21H26N2O7 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,2,4,6-13H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
RTCWSRWDMKNIJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















